Cas no 112514-60-0 ((Fmoc-Cys-OSu)2)

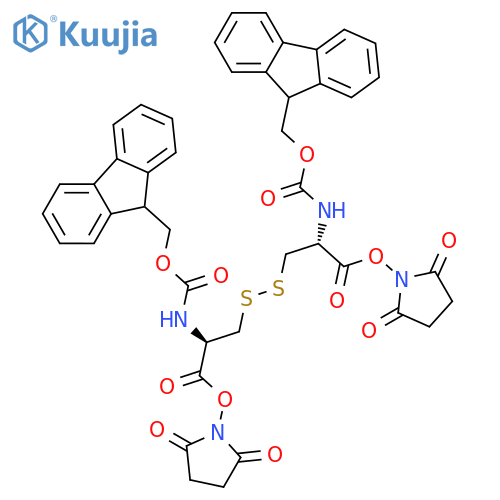

(Fmoc-Cys-OSu)2 structure

商品名:(Fmoc-Cys-OSu)2

CAS番号:112514-60-0

MF:C44H38N4O12S2

メガワット:878.922129154205

MDL:MFCD00237448

CID:129805

(Fmoc-Cys-OSu)2 化学的及び物理的性質

名前と識別子

-

- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fluoren-9-ylmethyl ester, (3R,8R)-

- (Fmoc-Cys-OSu)?

- (Fmoc-Cys-OSu)₂

- (Fmoc-Cys-OSu)2, (Disulfide bond)

- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fl

- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-...

- NA,NA-BIS-FMOC-L-CYSTINE BIS-N-HYDROXYSUCCINIMIDE ESTER

- Nα,Nα-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester

- (Fmoc-L-Cys-OSu)2

- Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond)

- (Fmoc-Cys-OSu)2

-

- MDL: MFCD00237448

- インチ: InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1

- InChIKey: FWRWVOZABQSEGS-ZPGRZCPFSA-N

- ほほえんだ: O=C(N[C@H](C(ON1C(=O)CCC1=O)=O)CSSC[C@@H](C(ON1C(=O)CCC1=O)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (6.8E-6 g/L) (25 ºC),

(Fmoc-Cys-OSu)2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-295901A-500mg |

Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond), |

112514-60-0 | 500mg |

¥3700.00 | 2023-09-05 | ||

| TRC | F657730-50mg |

(Fmoc-Cys-OSu)2 |

112514-60-0 | 50mg |

$ 52.00 | 2023-09-07 | ||

| TRC | F657730-500mg |

(Fmoc-Cys-OSu)2 |

112514-60-0 | 500mg |

$ 207.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1255069-1g |

(Fmoc-Cys-OSu)2, (Disulfide bond) |

112514-60-0 | í¦98%(HPLC) | 1g |

$495 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1255069-5g |

(Fmoc-Cys-OSu)2, (Disulfide bond) |

112514-60-0 | í¦98%(HPLC) | 5g |

$1790 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1255069-100mg |

(Fmoc-Cys-OSu)2, (Disulfide bond) |

112514-60-0 | 98% (HPLC) | 100mg |

$330 | 2024-06-07 | |

| abcr | AB446734-5g |

(Fmoc-Cys-OSu)2; . |

112514-60-0 | 5g |

€1587.70 | 2025-02-16 | ||

| 1PlusChem | 1P0091KF-100mg |

(Fmoc-Cys-OSu)2, (Disulfide bond) |

112514-60-0 | 97% | 100mg |

$205.00 | 2023-12-26 | |

| A2B Chem LLC | AE21135-5g |

(Fmoc-Cys-OSu)2 |

112514-60-0 | ≥ 98% (HPLC) | 5g |

$984.00 | 2024-04-20 | |

| 1PlusChem | 1P0091KF-5g |

(Fmoc-Cys-OSu)2, (Disulfide bond) |

112514-60-0 | ≥ 98% (HPLC) | 5g |

$981.00 | 2025-02-24 |

(Fmoc-Cys-OSu)2 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

112514-60-0 ((Fmoc-Cys-OSu)2) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112514-60-0)(Fmoc-Cys-OSu)2

清らかである:99%

はかる:5g

価格 ($):306.0